molecular formula C17H22BNO4 B1602655 Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate CAS No. 919119-62-3

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Cat. No.: B1602655
CAS No.: 919119-62-3
M. Wt: 315.2 g/mol
InChI Key: SDNLTAKTAMYAPV-UHFFFAOYSA-N
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Description

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron. The general reaction conditions include:

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Ligand: Triphenylphosphine (PPh3)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

The reaction proceeds as follows:

  • The aryl halide is mixed with bis(pinacolato)diboron in the presence of the palladium catalyst and ligand.
  • The base is added to deprotonate the boronic acid, facilitating the formation of the boronate ester.
  • The mixture is heated to the desired temperature, allowing the coupling reaction to occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), temperature (80-100°C).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Alcohols.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its indole core.

    Medicine: Serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further catalytic cycles.

Comparison with Similar Compounds

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can be compared with other boronic esters and indole derivatives:

    Similar Compounds:

    Uniqueness: The combination of the boronic ester and indole moieties in a single molecule provides unique reactivity and versatility in organic synthesis. This compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate for constructing complex molecular architectures.

Properties

IUPAC Name

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNLTAKTAMYAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581547
Record name Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919119-62-3
Record name Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 1H-indole-2-carboxylate (1.89 g), 5,5′-di-tert-butyl-2,2′-bipyridine (0.081 g), and (Ir(OMe)(COD))2 (0.152 g) in hexanes (30 mL) was treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.66 g) via a syringe. The reaction mixture was degassed via vacuum/nitrogen cycle three times. The reaction mixture was heated at 62° C. for 12 hours. After this time, the solvent was removed and the residue was purified by flash chromatography on silica gel eluting with 1:9 ethyl acetate/hexane to give the title compound. 1H NMR (500 MHz, DMSO-d6): 9.75 (s, 1H), 7.87 (d, J=7.93 Hz, 1H), 7.64-7.65 (m, 1H), 7.24 (s, 1H), 7.16-7.17 (m, 1H), 4.36 (q, J=7.02 Hz, 2H), 1.38 (s, 12H), 1.35 (q, J=7.02 Hz, 3H).
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
5,5′-di-tert-butyl-2,2′-bipyridine
Quantity
0.081 g
Type
reactant
Reaction Step One
[Compound]
Name
(Ir(OMe)(COD))2
Quantity
0.152 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

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